molecular formula C11H9N3O3 B2479377 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one CAS No. 922995-96-8

2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2479377
CAS No.: 922995-96-8
M. Wt: 231.211
InChI Key: UZBUHKGYOAFLSM-UHFFFAOYSA-N
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Description

2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazinone core substituted with a methyl group at the 2-position and a nitrophenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile, with the mixture being heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-methyl-6-(4-aminophenyl)pyridazin-3(2H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-6-(4-nitrophenyl)pyridazin-3(2H)-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-phenylpyridazin-3(2H)-one: Lacks the nitro group, which may result in different biological activities.

    2-methyl-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chloro group instead of a nitro group, which can affect its reactivity and interactions.

    2-methyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Features a methoxy group, potentially altering its solubility and biological properties.

Uniqueness

2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying electron transfer processes and for developing derivatives with specific biological activities .

Properties

IUPAC Name

2-methyl-6-(4-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBUHKGYOAFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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